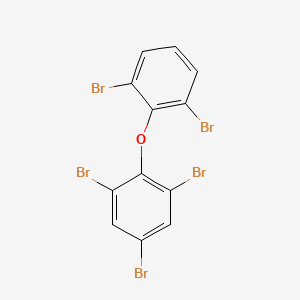

2,2',4,6,6'-Pentabromodiphenyl ether

CAS No.: 446254-68-8

Cat. No.: VC7831160

Molecular Formula: C12H5Br5O

Molecular Weight: 564.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446254-68-8 |

|---|---|

| Molecular Formula | C12H5Br5O |

| Molecular Weight | 564.7 g/mol |

| IUPAC Name | 1,3,5-tribromo-2-(2,6-dibromophenoxy)benzene |

| Standard InChI | InChI=1S/C12H5Br5O/c13-6-4-9(16)12(10(17)5-6)18-11-7(14)2-1-3-8(11)15/h1-5H |

| Standard InChI Key | CRSCWEYUPUKHPI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br)Br |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2,2',4,6,6'-Pentabromodiphenyl ether (PentaBDE-104) has the molecular formula C₁₂H₅Br₅O and a molecular weight of 564.69 g/mol . Its structure consists of two phenyl rings connected by an oxygen atom, with bromine atoms occupying specific positions to confer thermal stability and flame-retardant properties. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 1-bromo-2-(2,4,6-tribromophenoxy)-4,6-dibromobenzene, reflecting the precise arrangement of substituents.

Physical and Chemical Properties

Thermodynamic Parameters

PentaBDE-104 is a solid at room temperature, with a melting point of -107.3 °C and a boiling point of 99.2 °C . Its low melting point facilitates incorporation into polymer matrices during manufacturing. The compound’s density is estimated at 2.343 g/cm³, contributing to its sedimentation in aquatic environments .

Solubility and Reactivity

This congener exhibits limited solubility in polar solvents, with partial dissolution observed in chloroform, dimethyl sulfoxide (DMSO), and methanol under heated conditions . Its log octanol-water partition coefficient (log K<sub>OW</sub>), a critical determinant of bioaccumulation potential, is estimated at 6.5–7.0, indicating high lipid affinity . The flash point of -12 °C underscores its flammability risks during handling .

Synthesis and Industrial Production

Byproduct Formation

During the synthesis of commercial PBDE mixtures, PentaBDE-104 is generated as a minor byproduct alongside higher-brominated congeners. Its presence in environmental matrices often stems from the degradation of decaBDE formulations, which undergo debromination under UV light or microbial activity .

Applications and Historical Use

Flame Retardancy in Polymers

PentaBDE-104 was historically employed in flexible polyurethane (PUR) foams for furniture, automotive upholstery, and packaging materials. Its mechanism of action involves releasing bromine radicals during combustion, which quench flammable free radicals and suppress fire propagation .

Niche Industrial Uses

Environmental Presence and Fate

Global Distribution

PentaBDE-104 has been detected in air, water, sediment, and biota across industrialized regions. Monitoring studies report concentrations of 0.1–50 ng/g lipid weight in marine mammals and 1–10 pg/m³ in atmospheric samples, reflecting long-range transport via air and ocean currents .

Persistence and Bioaccumulation

The compound’s half-life in soil exceeds 2 years, with minimal degradation under aerobic conditions. Its bioaccumulation factor (BAF) in fish species ranges from 3,000–10,000, driven by high lipid solubility and metabolic stability .

Toxicological Profile and Health Risks

Acute and Chronic Toxicity

Animal studies indicate hepatotoxicity and thyroid disruption at exposure levels of 1–10 mg/kg body weight/day . Mechanistic studies suggest PentaBDE-104 interferes with thyroid hormone transport by competitively binding to transthyretin (TTR) .

Regulatory Status and Risk Mitigation

International Restrictions

PentaBDE-104 is listed under the Stockholm Convention on POPs, mandating global elimination of production and use. The European Union’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation further restricts its presence in consumer products .

Remediation Strategies

Advanced oxidation processes (AOPs) and microbial degradation show promise for remediating contaminated sites. Phanerochaete chrysosporium, a white-rot fungus, has demonstrated debromination activity under aerobic conditions .

Current Research and Knowledge Gaps

Analytical Challenges

Quantifying trace levels of PentaBDE-104 in complex matrices requires sophisticated techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS). Isotope dilution methods improve accuracy but remain costly .

Emerging Alternatives

Research prioritizes green flame retardants derived from bio-based materials, including lignin and cellulose nanocomposites. These alternatives aim to balance fire safety with reduced environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume